2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and an isoindole-dione moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. The isoindole-dione moiety is often synthesized through condensation reactions involving phthalic anhydride and primary amines. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. .
Scientific Research Applications
2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions are facilitated by the compound’s structural features, such as the oxadiazole ring and chlorophenyl group, which allow for specific binding to target molecules .
Comparison with Similar Compounds
Similar compounds to 2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione include:
Trazodone: A compound with a similar chlorophenyl group and used as an antidepressant.
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one: Shares structural similarities and is used in pharmaceutical research.
Fenvalerate: Contains a chlorophenyl group and is used as an insecticide. The uniqueness of this compound lies in its combination of the oxadiazole ring and isoindole-dione moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
865412-36-8 |
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Molecular Formula |
C19H14ClN3O3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H14ClN3O3/c20-13-9-7-12(8-10-13)17-21-16(26-22-17)6-3-11-23-18(24)14-4-1-2-5-15(14)19(23)25/h1-2,4-5,7-10H,3,6,11H2 |
InChI Key |
JVLXURDMZVFZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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